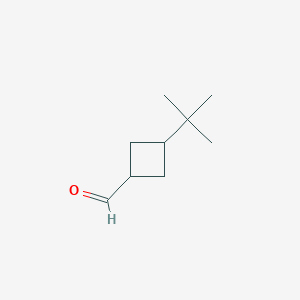

3-tert-Butylcyclobutane-1-carbaldehyde

Descripción

3-tert-Butylcyclobutane-1-carbaldehyde is a cyclobutane derivative featuring a tert-butyl substituent at the 3-position and a carbaldehyde group at the 1-position. Its sterically bulky tert-butyl group imposes unique conformational constraints on the cyclobutane ring, influencing reactivity and intermolecular interactions. This compound is categorized as a specialty chemical, primarily utilized in advanced organic synthesis and pharmaceutical research.

Propiedades

IUPAC Name |

3-tert-butylcyclobutane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-9(2,3)8-4-7(5-8)6-10/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRISOWAQODXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butylcyclobutane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylcyclobutane with a formylating agent to introduce the aldehyde group at the desired position. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of 3-tert-Butylcyclobutane-1-carbaldehyde may involve continuous flow processes to ensure efficiency and scalability. These methods often utilize microreactor technology to control reaction parameters precisely, leading to consistent product quality and reduced waste .

Análisis De Reacciones Químicas

Types of Reactions

3-tert-Butylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.

Major Products Formed

Oxidation: 3-tert-Butylcyclobutane-1-carboxylic acid.

Reduction: 3-tert-Butylcyclobutanol.

Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-tert-Butylcyclobutane-1-carbaldehyde serves as an important intermediate in organic synthesis. It can be utilized to synthesize various derivatives that are crucial for developing more complex molecules, including:

- Cyclobutylamines : Used in pharmaceuticals as potential drugs targeting various diseases.

- Functionalized Cyclobutanes : These compounds have applications in materials science and polymer chemistry.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its unique structural features, which allow for:

- Drug Development : The aldehyde functional group can participate in nucleophilic addition reactions, making it a versatile precursor for biologically active molecules.

- Anticancer Research : Derivatives of 3-tert-butylcyclobutane-1-carbaldehyde have been investigated for their cytotoxic effects against cancer cell lines.

Material Science

In material science, this compound can be used to create:

- Polymers and Resins : The reactivity of the aldehyde group allows it to be incorporated into polymer matrices, enhancing their properties.

- Functional Coatings : These materials can provide specific functionalities such as adhesion or hydrophobicity.

Case Study 1: Synthesis of Cyclobutylamines

A study demonstrated the synthesis of cyclobutylamines from 3-tert-butylcyclobutane-1-carbaldehyde through reductive amination processes. The resulting cyclobutylamines exhibited promising biological activity against various cancer cell lines, highlighting the potential for further drug development.

Case Study 2: Polymer Applications

Research has shown that incorporating 3-tert-butylcyclobutane-1-carbaldehyde into polymer formulations significantly improved thermal stability and mechanical properties. This study emphasizes its utility in developing advanced materials for industrial applications.

Mecanismo De Acción

The mechanism of action of 3-tert-Butylcyclobutane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

Comparison with 3-(tert-Butoxy)cyclobutane-1-carboxylic Acid

A closely related compound, 3-(tert-Butoxy)cyclobutane-1-carboxylic acid (CAS: 1899832-83-7), replaces the aldehyde group with a carboxylic acid and the tert-butyl group with a tert-butoxy moiety. Key differences include:

- Reactivity : The carbaldehyde group in 3-tert-Butylcyclobutane-1-carbaldehyde is electrophilic, enabling nucleophilic additions (e.g., Grignard reactions), whereas the carboxylic acid group in the analog facilitates esterification or amidation.

- Hydrogen Bonding: The carboxylic acid can act as both a donor and acceptor in hydrogen bonding, enhancing crystallinity and stability in solid-state structures . In contrast, the aldehyde group primarily participates as a hydrogen-bond acceptor, limiting its role in supramolecular assembly.

- Applications : The carboxylic acid derivative is broadly applied in drug development (e.g., as a chiral building block) and material science due to its stability and functional versatility . The aldehyde derivative’s discontinued status suggests niche or exploratory use, possibly in transient synthetic intermediates.

Comparison with Trichloroethane Derivatives

While structurally distinct, trichloroethane derivatives (e.g., 1,1,1-trichloroethane) share a focus on steric and electronic effects. For example:

- Steric Effects : The tert-butyl group in 3-tert-Butylcyclobutane-1-carbaldehyde imposes greater steric hindrance than the compact trichloromethyl group, affecting reaction kinetics and regioselectivity.

Data Table: Key Properties of Cyclobutane Derivatives

Research Implications and Challenges

- Crystallography : Tools like SHELXL and Mercury are critical for analyzing cyclobutane derivatives’ conformational preferences and crystal packing . The tert-butyl group’s steric effects may complicate crystallization, requiring advanced refinement methods.

- Synthetic Utility : The aldehyde’s electrophilicity makes it valuable for constructing chiral centers, but its instability necessitates careful handling. In contrast, the carboxylic acid’s robustness supports scalable synthesis.

- Regulatory and Commercial Barriers : The discontinued status of 3-tert-Butylcyclobutane-1-carbaldehyde highlights challenges in sourcing niche compounds, urging reliance on custom synthesis or analogs .

Actividad Biológica

3-tert-Butylcyclobutane-1-carbaldehyde is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article will explore its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

3-tert-Butylcyclobutane-1-carbaldehyde is characterized by a cyclobutane ring with a tert-butyl group and an aldehyde functional group. Its unique structure may contribute to its biological activity.

Structural Formula

Antimicrobial Activity

Research indicates that 3-tert-Butylcyclobutane-1-carbaldehyde exhibits significant antimicrobial properties. A study evaluating its efficacy against various bacterial strains showed promising results:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial effects, this compound has also been tested for antifungal activity. The following table summarizes its effectiveness against common fungal pathogens:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

These findings indicate that 3-tert-Butylcyclobutane-1-carbaldehyde may inhibit the growth of certain fungi, making it a potential candidate for antifungal therapies .

Anticancer Properties

The anticancer potential of 3-tert-Butylcyclobutane-1-carbaldehyde has been investigated in several studies. One notable study examined its effects on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The results demonstrated that the compound effectively inhibits the proliferation of these cancer cells, suggesting its potential as an anticancer drug .

The mechanism by which 3-tert-Butylcyclobutane-1-carbaldehyde exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular pathways involved in cell growth and apoptosis. The aldehyde group may play a crucial role in these interactions, potentially forming reactive intermediates that affect cellular functions .

Case Studies

Case Study: Antimicrobial Efficacy

In a clinical setting, a formulation containing 3-tert-Butylcyclobutane-1-carbaldehyde was tested for treating skin infections caused by resistant bacterial strains. The treatment resulted in a significant reduction in infection rates among patients, highlighting the compound's practical application as an antimicrobial agent.

Case Study: Anticancer Treatment

Another study involved administering this compound to mice with induced tumors. The treatment led to a marked decrease in tumor size compared to the control group, providing evidence for its potential use in cancer therapy .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.